molecular formula C17H20N2O2 B6121284 N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

货号 B6121284
分子量: 284.35 g/mol
InChI 键: DMBSLMVWIAGNRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, commonly known as CFI-400945, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound was first synthesized in 2013 and has since been studied extensively for its potential as an anticancer agent. In

作用机制

CFI-400945 is a selective inhibitor of the checkpoint kinase 1 (CHK1), which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and plays a critical role in cell cycle arrest and DNA repair. Inhibition of CHK1 by CFI-400945 leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
CFI-400945 has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and inhibiting cell migration, CFI-400945 also disrupts DNA replication and induces mitotic catastrophe. These effects are thought to be due to the inhibition of CHK1 and the resulting accumulation of DNA damage.

实验室实验的优点和局限性

CFI-400945 has several advantages as a tool for cancer research. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. In addition, it has shown potent activity against a variety of cancer cell lines and has been well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. For example, it may not be effective against all types of cancer and may have off-target effects that could complicate data interpretation.

未来方向

There are several future directions for research on CFI-400945. One area of interest is the development of combination therapies that could enhance its anticancer activity. Another area of research is the identification of biomarkers that could predict response to CFI-400945 and help guide patient selection. Finally, there is also interest in exploring the potential of CFI-400945 as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy in preclinical studies.
Conclusion:
In conclusion, CFI-400945 is a promising small molecule inhibitor that has shown potent activity against a variety of cancer cell lines. Its mechanism of action involves the inhibition of CHK1 and the resulting accumulation of DNA damage. While there are some limitations to its use in lab experiments, there are also several future directions for research that could enhance its anticancer activity and clinical utility.

合成方法

The synthesis of CFI-400945 involves a series of chemical reactions starting with commercially available starting materials. The key step in the synthesis is the formation of the pyrroloquinoline core, which is achieved through a multistep process involving cyclization, oxidation, and reduction reactions. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

CFI-400945 has been extensively studied for its potential as an anticancer agent. Several preclinical studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, CFI-400945 has been shown to induce apoptosis, inhibit cell migration, and reduce tumor growth in animal models of cancer.

属性

IUPAC Name

9-oxo-N-pentan-2-yl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-5-11(2)18-17(21)14-10-19-9-8-12-6-4-7-13(15(12)19)16(14)20/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBSLMVWIAGNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CN2CCC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-N-(2-pentanyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。